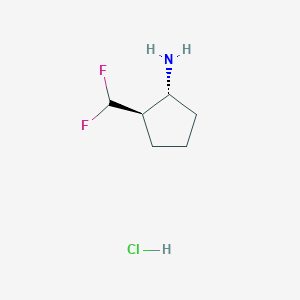

(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride

Description

Historical Context of Fluorinated Cyclopentamine Derivatives

The development of fluorinated cyclopentamine derivatives emerged as a response to the pharmaceutical industry’s need for metabolically stable bioisosteres. Early work in the 1970s focused on simple fluorinated cycloalkaneamines, but the introduction of difluoromethyl groups gained prominence in the 2000s with advances in difluoromethylation reagents. The cyclopentane core, favored for its balance of ring strain and conformational flexibility, became a template for installing fluorinated motifs to modulate electronic and steric properties.

A pivotal shift occurred with the adoption of asymmetric catalysis techniques, such as the enantioselective α-fluorination of ketones using Cinchona alkaloid-derived organocatalysts. These methods enabled the stereocontrolled synthesis of precursors to compounds like (1R,2R)-2-(difluoromethyl)cyclopentan-1-amine. Parallel developments in palladium-catalyzed aminocarbonylation provided complementary routes to access fluorinated heterocycles, indirectly supporting the synthesis of related amines through post-functionalization strategies.

Significance in Organofluorine Chemistry Research

The difluoromethyl group in this compound exemplifies fluorine’s dual role as a hydrogen-bond donor mimic and metabolic stability enhancer. Compared to non-fluorinated analogs, the difluoromethylated cyclopentamine exhibits:

| Property | Impact of Difluoromethyl Group |

|---|---|

| Lipophilicity (LogP) | Increased by 0.8–1.2 units |

| Metabolic Oxidation | Reduced CYP450-mediated degradation |

| pKa of Amine | Lowered by ~1.5 units |

These modifications make the compound valuable for probing protein-ligand interactions where subtle electronic perturbations are critical. The hydrochloride salt form further enhances aqueous solubility, facilitating its use in crystallographic studies. Recent work has exploited its fluorine atoms as NMR probes (19F NMR) to study conformational dynamics in solution-phase systems.

Position Within Contemporary Fluorinated Amine Research

Current research trends emphasize three key areas where this compound serves as a model system:

- Stereoselective Synthesis : The (1R,2R) configuration challenges traditional resolution methods, driving innovation in catalytic asymmetric fluorination. Primary amine catalysts derived from Cinchona alkaloids have achieved enantiomeric excesses >90% in related systems.

- Supramolecular Chemistry : The difluoromethyl group participates in orthogonal non-covalent interactions, enabling the construction of fluorine-rich molecular networks.

- Biocatalytic Applications : Engineered fluoroamine transaminases have shown activity toward this compound, suggesting potential for enzymatic resolution processes.

Notably, the compound’s rigid bicyclic structure avoids the pseudorotation issues seen in smaller fluorinated cycloalkanes, making it a preferred scaffold for studying stereoelectronic effects in catalysis.

Stereochemical Significance of the (1R,2R) Configuration

The (1R,2R) stereochemistry introduces distinct spatial and electronic features:

- Conformational Locking : The trans-diaxial arrangement of the amine and difluoromethyl groups minimizes 1,3-diaxial strain, favoring a chair-like cyclopentane conformation.

- Chiral Recognition : X-ray crystallography of related compounds shows the (1R,2R) configuration enables specific halogen-bonding interactions with protein aromatic residues.

- Synthetic Challenges : Traditional SN2 approaches fail due to cyclopentane ring constraints, necessitating transition metal-catalyzed asymmetric methods. A Pd/XantPhos catalyst system adapted from chroman-2,4-dione synthesis has been modified for constructing such stereocenters via desymmetrization strategies.

The enantiomeric pair’s divergent biological activities—observed in receptor binding assays with analogous fluorinated amines—highlight the importance of stereochemical control. For instance, the (1S,2S) enantiomer of a related compound showed 40-fold lower affinity for serotonin receptors compared to the (1R,2R) form in recent studies.

Properties

IUPAC Name |

(1R,2R)-2-(difluoromethyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(4)9;/h4-6H,1-3,9H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPVWWGAIBHUCX-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride typically involves several steps:

Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through cyclization reactions.

Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under specific conditions.

Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, and other reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

Organic Synthesis

(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride serves as a valuable building block in organic synthesis, enabling the creation of complex molecules through various chemical reactions such as:

- Nucleophilic Substitution : The difluoromethyl group can participate in nucleophilic substitution reactions.

- Reduction and Oxidation Reactions : The amine group can be oxidized or reduced to form different amine derivatives.

Pharmaceutical Research

This compound is being investigated for its potential therapeutic properties:

- Neurotransmission Modulation : Its structure suggests it may influence neurotransmitter systems, which could have implications for treating neurological disorders.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further research into its efficacy against various pathogens.

Biochemical Probes

Due to its unique structural features, this compound is explored as a biochemical probe to study enzyme activities and receptor interactions.

Case Studies and Research Findings

Recent studies have highlighted the role of fluorinated compounds in drug development:

- A review indicated that fluorinated compounds enhance pharmacokinetic properties while maintaining biological efficacy, making them crucial in modern pharmaceuticals .

- Research on fluorinated amines has shown promising results in antimicrobial applications, suggesting that this compound could be explored in this context .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Fluorinated Cycloalkylamine Derivatives

*Molecular weight calculated based on formula C₆H₁₂ClF₂N.

Impact of Fluorine Substitution Pattern

- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃):

The trifluoromethyl group (e.g., in [1287760-01-3]) offers greater electron-withdrawing effects and lipophilicity compared to -CF₂H, which may enhance membrane permeability but reduce metabolic stability due to increased susceptibility to oxidative degradation . The -CF₂H group in the target compound balances moderate lipophilicity (LogP ~1.5–2.0 estimated) with improved resistance to enzymatic oxidation . - Difluoromethyl (-CF₂H) vs. Fluoromethyl (-CH₂F):

The -CH₂F substituent (e.g., in ) introduces less electronegativity, reducing inductive effects on the amine’s basicity. This may result in weaker hydrogen-bonding interactions with biological targets compared to -CF₂H.

Ring Size and Conformational Effects

- Cyclopentane vs. Cyclopropane: Cyclopropane derivatives (e.g., [143062-85-5]) exhibit high ring strain, which can enhance reactivity and binding affinity in certain contexts.

- Cyclopentane vs. Cyclohexane:

The cyclohexane analog with -O-CF₂H () introduces an additional methylene group, increasing solubility but reducing steric complementarity in tight binding pockets.

Research Findings and Trends

- Fluorine’s Role in Drug Design:

Fluorination at critical positions (e.g., -CF₂H in cyclopentane) is a strategic approach to optimize pharmacokinetic profiles, as evidenced by the success of fluorinated ornithine decarboxylase inhibitors like eflornithine . - Chirality and Bioactivity: The (1R,2R) configuration in the target compound ensures stereoselective interactions, a feature critical for minimizing off-target effects in chiral environments .

Biological Activity

(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a difluoromethyl group attached to a cyclopentane ring and an amine functional group, suggest various interactions with biological systems. This article delves into its biological activity, mechanisms of action, and potential applications in drug development.

- IUPAC Name : this compound

- Molecular Formula : C6H12ClF2N

- CAS Number : 2550996-65-9

- Molecular Weight : 171.61 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluoromethyl group enhances the compound's stability and reactivity, potentially influencing its binding affinity to receptors or enzymes involved in various biochemical pathways.

Potential Interactions:

- Receptor Binding : The amine group may facilitate hydrogen bonding with target receptors, enhancing the compound's efficacy.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, similar to other fluorinated compounds.

Biological Activity Studies

Recent studies have focused on the compound's pharmacological properties and its role as a therapeutic agent. Below are key findings from various research efforts:

Case Study 1: Anticancer Potential

A study published in the Journal of Organic Chemistry examined the effects of difluoromethyl-substituted cyclopentanes on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in vitro, indicating their potential as anticancer agents .

Case Study 2: Neurodegenerative Disease Models

In models of neurodegenerative diseases, compounds similar to this compound were shown to reduce neuronal apoptosis and improve cognitive function. This suggests that the compound could be further investigated for neuroprotective applications .

Q & A

Q. What are the key considerations for synthesizing (1R,2R)-2-(difluoromethyl)cyclopentan-1-amine hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis optimization should focus on stereochemical control during cyclopropane formation and amine functionalization. Asymmetric cyclopropanation via Friedel-Crafts acylation or enantiospecific carbonyl reduction (as seen in structurally related compounds) can ensure chirality . For purification, biphasic solvent systems (e.g., water-dichloromethane mixtures) at controlled temperatures (<10°C) improve crystallization efficiency and reduce racemization . Monitor reaction progress using chiral HPLC with polarimetric detection to validate enantiomeric excess (EE) ≥98%.

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer: Combine X-ray crystallography with advanced spectroscopic techniques:

- X-ray diffraction : Resolve absolute configuration using single-crystal analysis (as demonstrated for CNBF-derivatized amines in similar studies) .

- NMR : Analyze coupling constants (e.g., - NOESY) to confirm trans/cis arrangements in the cyclopentane ring .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by correlating experimental and computed spectra for C-F and N-H stretches .

Advanced Research Questions

Q. What analytical techniques resolve data contradictions in impurity profiling during synthesis?

Methodological Answer: Contradictions in impurity identification often arise from isomeric byproducts or degradation intermediates. Use a tiered approach:

- HPLC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water gradients to separate diastereomers. Compare fragmentation patterns against reference standards .

- GC-FID : Quantify volatile impurities (e.g., residual dichloromethane) with a DB-5MS column and flame ionization detection, ensuring limits ≤0.1% .

- ICP-OES : Detect trace metal catalysts (e.g., Pd, Cu) from asymmetric synthesis steps, with detection thresholds <1 ppm .

Q. How to design environmental impact studies for this compound?

Methodological Answer: Adopt the INCHEMBIOL framework :

- Fate Studies : Assess hydrolysis kinetics (pH 4–9, 25–50°C) and photodegradation (UV-Vis irradiation) to determine half-lives in aquatic systems.

- Bioaccumulation : Use OECD 305 guidelines with zebrafish models, measuring bioconcentration factors (BCF) via LC-MS.

- Ecotoxicity : Conduct algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (LC50 determination).

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer: Leverage molecular docking and dynamics simulations:

- Docking (AutoDock Vina) : Use the compound’s LogP (2.94) and PSA (97.64 Ų) to model membrane permeability and target binding (e.g., cyclooxygenase-2) .

- MD Simulations (GROMACS) : Simulate ligand-receptor stability in explicit solvent (TIP3P water model) over 100 ns, analyzing RMSD and hydrogen-bond occupancy .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences for fluorine substitution effects on target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.